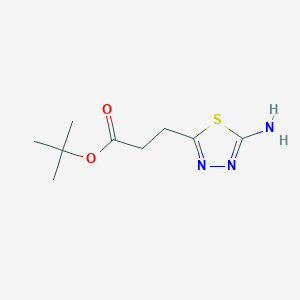![molecular formula C9H7BrN2O B2723816 (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 452276-28-7](/img/structure/B2723816.png)
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine, also known as BRINol, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mécanisme D'action
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to increase the production of certain cytokines, which are involved in immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively modulate certain biological processes without affecting others. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using this compound is that its effects may be dose-dependent, making it difficult to determine optimal dosages for experiments.
Orientations Futures
There are many potential future directions for research involving (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine. One area of interest is in the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new this compound analogs with improved specificity and efficacy.
Méthodes De Synthèse
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine can be synthesized through a multi-step process involving the reaction of 5-bromoindole with various reagents. One common method involves the reaction of 5-bromoindole with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. This reaction yields the intermediate product, which is then reacted with formaldehyde to produce this compound.
Applications De Recherche Scientifique
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has shown potential applications in a variety of scientific research areas. One area of interest is in cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential tool for studying inflammatory diseases. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, making it a potential tool for studying neurological disorders.
Propriétés
IUPAC Name |
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVMIJXDSHTOF-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


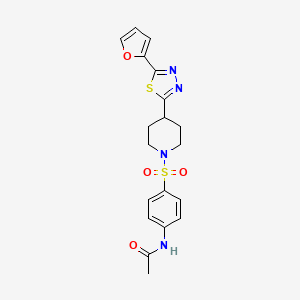
![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)

![N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide](/img/structure/B2723741.png)
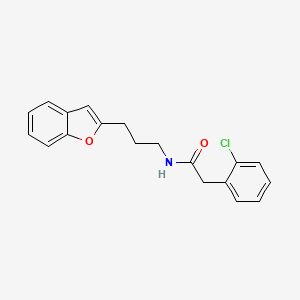
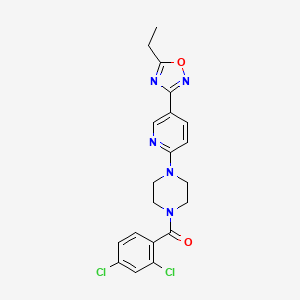
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)
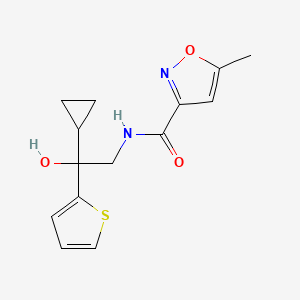
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
